molecular formula C13H17NO3S B2968356 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide CAS No. 896019-92-4

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide

Cat. No.: B2968356
CAS No.: 896019-92-4
M. Wt: 267.34
InChI Key: BDRFLLQDTMIZLW-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide is an organic compound that belongs to the class of thieno[2,3-d]pyrimidinedione derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide typically involves the reaction of 3-methylbenzoyl chloride with 1,1-dioxidotetrahydrothiophene-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high efficiency, cost-effectiveness, and minimal environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide stands out due to its specific structural features, such as the presence of both a sulfone group and a benzamide moietyCompared to similar compounds, it may exhibit different biological activities and physicochemical properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N,3-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-10-4-3-5-11(8-10)13(15)14(2)12-6-7-18(16,17)9-12/h3-5,8,12H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRFLLQDTMIZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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